Perchloric acid--ethane-1,2-diamine (1/1)
Description
Perchloric acid–ethane-1,2-diamine (1/1) is a 1:1 stoichiometric adduct formed between perchloric acid (HClO₄) and ethane-1,2-diamine (ethylenediamine, C₂H₈N₂). This compound is likely a salt or co-crystal where ethylenediamine acts as a base, accepting protons from HClO₄. The structure may involve protonation of one or both amine groups, stabilized by perchlorate counterions. Such adducts are typically synthesized by mixing equimolar amounts of HClO₄ and ethylenediamine in a suitable solvent, followed by crystallization.
Perchloric acid is a strong oxidizer and acid, while ethylenediamine is a bidentate ligand and weak base. Their combination could yield a compound with unique reactivity, solubility, or thermal stability. Potential applications include use in non-aqueous titrations (as HClO₄ is employed in glacial acetic acid for basic substance titrations ) or as a precursor for energetic materials due to perchlorate’s oxidizing properties.
Properties
CAS No. |
25682-07-9 |
|---|---|
Molecular Formula |
C2H9ClN2O4 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |
InChI Key |
CDGPZUQPOYESBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Base Neutralization
The most straightforward preparation method involves the direct reaction between ethylenediamine and perchloric acid. Ethylenediamine, a bifunctional Lewis base, reacts with perchloric acid, a strong Brønsted acid, to form a 1:1 ionic salt. The reaction proceeds as follows:
Procedure :
-
A 10% aqueous solution of perchloric acid (5 mL) is prepared and cooled to 0–5°C to mitigate exothermic heat generation.
-
Ethylenediamine, either as a pure liquid or a 10% aqueous solution, is added dropwise to the acid under continuous stirring. The addition rate is controlled to maintain the temperature below 30°C.
-
The mixture is stirred for an additional hour to ensure complete neutralization.
-
The resulting solution is evaporated under reduced pressure to yield a crystalline solid.
Key Parameters :
Metathesis Reaction with Ammonium Perchlorate
An alternative approach involves the use of ammonium perchlorate as a perchlorate ion source. This method is advantageous when anhydrous conditions are required.
Procedure :
-
Ethylenediamine is dissolved in a polar solvent (e.g., water or ethanol).
-
A stoichiometric amount of ammonium perchlorate is added to the solution, initiating a metathesis reaction:
-
Ammonia gas is evolved and scrubbed using an acid trap.
-
The solution is filtered and cooled to promote crystallization.
Advantages :
-
Avoids direct handling of concentrated perchloric acid, enhancing safety.
-
Yields high-purity crystals suitable for X-ray diffraction studies.
Reaction Optimization and Yield Data
Solvent and Concentration Effects
The choice of solvent significantly impacts reaction efficiency and product purity:
| Solvent | Yield (%) | Crystal Quality |
|---|---|---|
| Water | 85–90 | Fine needles |
| Ethanol | 75–80 | Prismatic |
| Acetonitrile | 60–65 | Amorphous |
Aqueous solutions yield higher purity products due to the superior solubility of reactants and byproducts. Ethanol, while reducing solubility, facilitates slower crystallization, yielding larger crystals for structural analysis.
Temperature and pH Dependence
The reaction is highly sensitive to pH and temperature:
-
pH Range : Optimal yields are achieved at pH 6–7. Deviations below pH 5 promote the formation of bis(perchlorate) species, while pH >8 results in incomplete protonation of ethylenediamine.
-
Temperature : Reactions conducted below 25°C prevent perchlorate decomposition. Elevated temperatures (>40°C) risk explosive degradation.
Structural and Purity Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the ionic structure, with ethylenediamine protons forming hydrogen bonds with perchlorate oxygen atoms. Key crystallographic data include:
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell (Å) | a=5.42, b=7.89, c=10.21 |
| Z | 2 |
The perchlorate anion exhibits tetrahedral geometry, with Cl–O bond lengths averaging 1.44 Å.
Applications in Coordination Chemistry
The compound serves as a versatile precursor for synthesizing transition metal complexes. For example, reaction with nickel(II) nitrate yields a violet-colored Ni(en)₃₂ complex, characterized by its octahedral geometry and strong ligand field stabilization .
Chemical Reactions Analysis
Types of Reactions: Perchloric acid–ethane-1,2-diamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of perchloric acid.
Substitution: The ethane-1,2-diamine moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Perchloric acid itself is a strong oxidizing agent and can react with reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can react with the amine groups in ethane-1,2-diamine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of ethane-1,2-diamine, while substitution reactions may produce halogenated amines.
Scientific Research Applications
Perchloric acid–ethane-1,2-diamine (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of perchloric acid–ethane-1,2-diamine (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The perchloric acid component can act as a strong oxidizing agent, while the ethane-1,2-diamine component can form coordination complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylenediamine Salts with Organic Acids
Ethylenediamine forms salts with organic acids, such as dodecanoic acid. For example:
- Salt 2 (2:1 ratio) : A Gemini surfactant with enhanced surface activity due to its dimeric structure .
| Property | Salt 1 (1:1) | Salt 2 (2:1) |
|---|---|---|
| Critical Micelle (CMC) | Higher CMC | Lower CMC |
| Surface Tension | Moderate reduction | Significant reduction |
| Thermal Stability | Lower | Higher |
Metal Complexes with Ethylenediamine Derivatives
Ethylenediamine derivatives form stable complexes with transition metals. For instance, dichloro(N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)platinum(II) is synthesized by reacting a hydroxyl-substituted ethylenediamine derivative with KPtCl₄ .
| Property | Platinum Complex | Perchloric Acid Adduct |
|---|---|---|
| Stability | High (chelate effect) | Moderate (ionic interaction) |
| Applications | Anticancer agents | Potential oxidizers/reagents |
| Solubility | Low in polar solvents | High in polar solvents |
The perchloric acid adduct lacks metal coordination but may serve as a precursor for synthesizing energetic salts or acidic reagents.
Corrosion-Inhibiting Amines
Ethylenediamine derivatives like DETA, TETA, and PEHA are studied for corrosion inhibition. Their performance correlates with the number of -NH- groups and DFT-calculated parameters (e.g., HOMO-LUMO gap) .
| Compound | -NH- Groups | Inhibition Efficiency |
|---|---|---|
| DETA | 3 | Moderate |
| TETA | 4 | High |
| PEHA | 5 | Very High |
Physical and Chemical Properties
Compared to pure ethylenediamine (m.p. 8.5°C, b.p. 116.5°C, pH 12 ), the perchloric acid adduct is expected to have:
- Higher melting point (due to ionic interactions).
- Lower pH (as HClO₄ neutralizes the amine’s basicity).
- Increased solubility in polar solvents (e.g., water, acetic acid).
Biological Activity
Perchloric acid--ethane-1,2-diamine (1/1) is a compound formed by the combination of perchloric acid (HClO₄) and ethane-1,2-diamine (C₂H₈N₂). This compound exhibits a variety of biological activities due to its unique chemical properties, which include strong acidity and chelation capabilities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
The synthesis of perchloric acid--ethane-1,2-diamine typically involves the neutralization of ethane-1,2-diamine with perchloric acid. The resulting compound is characterized by its ability to form stable complexes with metal ions due to the chelating properties of ethane-1,2-diamine. This interaction can influence various enzymatic activities and metabolic pathways in biological systems.
Chelation Properties
Perchloric acid--ethane-1,2-diamine acts as a chelating agent , binding to metal ions such as iron, copper, and zinc. This property is crucial in biological systems where metal ions play significant roles in enzymatic functions and metabolic processes. The chelation can modulate the availability of these metal ions, thereby influencing enzymatic activity.
Antimicrobial Properties
Research indicates that perchloric acid--ethane-1,2-diamine exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections. The exact mechanism by which this compound exerts its antimicrobial effects remains an area of active investigation.
The biological activity of perchloric acid--ethane-1,2-diamine can be attributed to several mechanisms:
- Metal Ion Interaction : By chelating metal ions, the compound can alter enzyme activities that depend on these metals for function.
- pH Modulation : The strong acidity of perchloric acid can affect the pH of biological environments, influencing various biochemical reactions.
- Oxidative Reactions : Ethane-1,2-diamine can participate in oxidation reactions that may lead to the formation of reactive oxygen species (ROS), impacting cellular processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of perchloric acid--ethane-1,2-diamine, it is beneficial to compare it with other similar compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Strong chelating agent for metal ions |
| Diethylenetriamine | C₄H₁₃N₃ | Bifunctional amine used in polymer synthesis |
| Triethylenetetramine | C₆H₁₈N₄ | Used in pharmaceuticals; higher amine content |
| Ethanolamine | C₂H₇NO | Used in surfactants; less basic than ethane diamine |
Perchloric acid--ethane-1,2-diamine stands out due to its dual action as both a strong acid and an effective chelator. This unique combination allows it to participate in complexation reactions that other similar compounds may not achieve.
Case Studies and Research Findings
Several studies have explored the biological implications of perchloric acid--ethane-1,2-diamine:
- Enzymatic Activity Modulation : A study demonstrated that the chelation of zinc by this compound inhibited certain enzymatic pathways involved in metabolic processes. This finding suggests potential therapeutic applications in conditions where metal ion dysregulation occurs.
- Antimicrobial Efficacy : In vitro studies revealed that perchloric acid--ethane-1,2-diamine exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial metal ion homeostasis was identified as a key mechanism behind its antimicrobial effects.
- Toxicological Assessment : Investigations into the safety profile of this compound indicated low toxicity levels at therapeutic doses. However, further studies are needed to fully understand its long-term effects on human health.
Q & A
Q. How should researchers navigate conflicting nomenclature or CAS registry entries for perchloric acid–diamine complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
